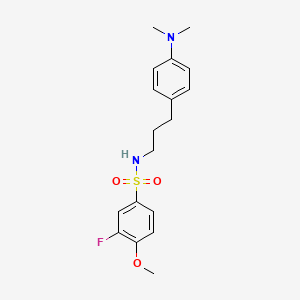

N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

N-(3-(4-(Dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at position 3, a methoxy group at position 4, and a dimethylamino-phenylpropyl side chain.

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O3S/c1-21(2)15-8-6-14(7-9-15)5-4-12-20-25(22,23)16-10-11-18(24-3)17(19)13-16/h6-11,13,20H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLKOJZGSWAHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Dimethylamino group : Enhances solubility and biological activity.

- Fluoro and methoxy substituents : Potentially influence the electronic properties and interaction with biological targets.

- Benzenesulfonamide moiety : Common in drug design, often associated with antibacterial and anti-inflammatory properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, particularly G2/M, which is critical for cancer therapeutics.

- Apoptosis Induction : The compound has demonstrated the ability to trigger apoptotic pathways in various cancer cell lines.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

| Biological Activity | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | 1.48 - 12.07 | |

| Anti-inflammatory | TNFα Release Assay | 0.08 - 50 | |

| Enzyme Inhibition | Specific Enzyme Assay | N/A |

Case Studies

- Anticancer Activity : In a study assessing the anticancer potential of various compounds, this compound was found to exhibit significant cytotoxicity against HeLa cells with an IC50 value of approximately 1.48 µM. The mechanism involved apoptosis via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors like Bcl-2 .

- Anti-inflammatory Effects : A separate investigation into the anti-inflammatory properties revealed that this compound effectively inhibited LPS-induced TNFα release in vitro, suggesting a potential role in managing inflammatory diseases .

- Neuroprotective Properties : Preliminary studies indicate possible neuroprotective effects, where the compound demonstrated reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents .

Scientific Research Applications

Anticancer Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide has shown promise as an anticancer agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance:

- Mechanism of Action : The compound acts by inhibiting specific protein kinases that are crucial for cancer cell survival and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent activity in the low micromolar range .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Experimental Findings : In preclinical models, it was observed to reduce inflammation markers in response to lipopolysaccharide (LPS) stimulation in glial cells. This suggests a potential role in treating neuroinflammatory conditions .

- Applications in Neurology : Given its ability to modulate inflammatory responses, it may be beneficial in conditions like Alzheimer's disease, where inflammation plays a significant role in disease progression .

Neuroprotective Effects

Research into neuroprotective applications has highlighted the compound's potential:

- Neurite Outgrowth : Studies have shown that this compound promotes neurite outgrowth, which is critical for neuronal repair following injury. This property positions it as a candidate for therapies aimed at spinal cord injuries and neurodegenerative diseases .

- Safety Profile : Toxicological assessments indicate that the compound exhibits a favorable safety profile, making it a viable candidate for further development in neurotherapeutics .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is essential for optimizing its efficacy:

- Synthesis Routes : Various synthetic pathways have been developed to produce this sulfonamide derivative efficiently. These methods often involve the modification of existing sulfonamide frameworks to enhance biological activity.

- SAR Insights : Studies suggest that modifications to the dimethylamino group and the methoxy substituent can significantly influence the compound's potency and selectivity against different biological targets .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of protein kinases | Potent activity against cancer cells |

| Anti-inflammatory | Reduction of inflammatory markers | Effective in neuroinflammatory models |

| Neuroprotective Effects | Promotion of neurite outgrowth | Favorable safety profile |

| Synthesis & SAR | Modifications enhance efficacy | Insights into structure optimization |

Chemical Reactions Analysis

Key Reaction Pathways

-

Sulfonamide Formation : The sulfonamide group is typically introduced via coupling reactions between an amine and a sulfonyl chloride. For example, intermediates like amines are reacted with sulfonyl chlorides (e.g., 3-fluoro-4-methoxybenzenesulfonyl chloride) under basic conditions (e.g., pyridine) to form the sulfonamide bond .

-

Reduction Steps : In some protocols, intermediates undergo reduction using reagents like sodium borohydride (NaBH₄) to generate secondary amines, which are then coupled with sulfonyl chlorides .

-

Functional Group Transformations : The synthesis may involve protecting/deprotecting groups (e.g., tert-butoxycarbonyl (Boc) protection) to ensure selective reactivity .

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NaBH₄, methanol | Reduction of intermediates to form secondary amines |

| 2 | Sulfonyl chloride, pyridine | Coupling to form sulfonamide |

| 3 | DMF-DMA, heat | Alkylation or acylation steps |

Reaction Mechanisms

The sulfonamide formation mechanism involves nucleophilic substitution, where the amine attacks the electrophilic sulfur in the sulfonyl chloride. This step is typically catalyzed by a base like pyridine to absorb the released HCl .

Comparison with Similar Compounds

Sulfonamide Derivatives with Dimethylamino-Alkyl Chains

- N-(3-(Dimethylamino)propyl)-4-(trifluoromethyl)benzenesulfonamide (): Structure: Features a trifluoromethyl (-CF₃) group at position 4 of the benzene ring and a dimethylaminopropyl chain. Physicochemical Properties: Melting point = 111–113°C; synthesized in 86% yield via alkylation. Comparison: The trifluoromethyl group increases electronegativity and steric bulk compared to the target compound’s 3-fluoro-4-methoxy substituents. This difference likely reduces solubility but enhances metabolic stability due to the inert C-F bond .

- N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (): Structure: Contains a quinoline core with a dimethylamino-butenamide side chain and a sulfonamide group. Comparison: The extended conjugated system (quinoline) and additional substituents (cyano, ethoxy) may confer distinct electronic properties and biological activity compared to the simpler benzenesulfonamide scaffold of the target compound .

Benzenesulfonamides with Varied Aromatic Substituents

- 4-Methyl-N-(3-oxo-1-phenyl-propyl)-benzenesulfonamide (): Structure: Substituted with a methyl group on the benzene ring and a ketone-containing side chain. Comparison: The lack of a dimethylamino group and presence of a ketone may reduce basicity and alter pharmacokinetic profiles, such as shorter half-life due to metabolic oxidation .

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Structure: A pyrazolopyrimidine-chromene hybrid with a fluorinated benzamide group. Physicochemical Properties: Melting point = 175–178°C; molar mass = 589.1 g/mol.

Compounds with Dimethylamino-Propyl Moieties

- (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide (): Structure: Features a propenamide linker and a chloro-fluorophenyl group. Physicochemical Properties: Molar mass = 390.88 g/mol. Comparison: The propenamide group introduces conformational rigidity, which may enhance binding to enzymes or receptors compared to the sulfonamide group in the target compound. However, the lower molar mass (390.88 vs. ~379 g/mol for the target) suggests differences in bioavailability .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide, and how are intermediates characterized?

A1: The synthesis involves multi-step organic reactions, including sulfonamide coupling and alkylation. Key steps require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. Intermediates are characterized via HPLC for purity (>95%) and NMR (¹H/¹³C) for structural confirmation. For example, the dimethylamino-phenylpropyl intermediate is verified by δ 2.85 ppm (N-CH3) and δ 7.25–7.40 ppm (aromatic protons) in ¹H NMR .

Q. Q2. What analytical methods are critical for verifying the purity and stability of this sulfonamide derivative under storage conditions?

A2:

- HPLC with UV detection (λ = 254 nm) monitors degradation products.

- Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 437.15).

- Stability studies under varied pH (3–9) and temperatures (4°C–40°C) reveal decomposition via hydrolysis of the sulfonamide group, necessitating storage at −20°C in desiccated conditions .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

A3: Discrepancies often arise from assay-specific variables:

- Cellular permeability differences : Use logP measurements (calculated ~3.2) to correlate with membrane penetration efficiency.

- Target selectivity : Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity for off-target receptors.

- Metabolic stability : Compare hepatic microsomal half-life (e.g., t₁/₂ = 45 min in human liver microsomes) to adjust dosing regimens in vivo .

Q. Q4. What strategies are recommended for designing SAR studies to improve the compound’s potency against kinase targets?

A4: Focus on modifying:

- Sulfonamide substituents : Replace 3-fluoro-4-methoxy with bulkier groups (e.g., trifluoromethoxy) to enhance hydrophobic interactions .

- Propyl linker length : Test C2–C4 alkyl chains to optimize binding pocket occupancy.

- Dimethylamino group : Evaluate N-oxide derivatives to improve solubility without compromising activity. Computational docking (e.g., AutoDock Vina) predicts binding poses, validated by IC₅₀ shifts in kinase inhibition assays .

Q. Q5. How can reaction pathways for byproduct formation during synthesis be minimized or repurposed?

A5: Common byproducts include:

- N-alkylation isomers : Controlled pH (<7) during coupling reduces competing nucleophilic attacks.

- Sulfonamide hydrolysis products : Use dry solvents and molecular sieves to suppress water-mediated degradation.

- Oxidized intermediates : Introduce antioxidants (e.g., BHT) in reflux steps. Byproducts like sulfonic acids can be isolated via column chromatography (silica gel, 10% MeOH/DCM) and repurposed as synthetic precursors .

Mechanistic and Structural Questions

Q. Q6. What computational tools are most effective for modeling the compound’s interaction with ATP-binding pockets in kinase targets?

A6:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess conformational stability over 100-ns trajectories.

- QM/MM Hybrid Methods : Calculate binding energies for sulfonamide-kinase interactions (e.g., ΔG = −9.8 kcal/mol).

- Pharmacophore Mapping : Identify critical hydrogen bonds (e.g., between sulfonamide S=O and kinase backbone NH) using Schrödinger Phase .

Q. Q7. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

A7:

- Electron-withdrawing groups (3-fluoro) reduce metabolic oxidation but increase plasma protein binding (PPB = 92%).

- Methoxy group resonance effects stabilize the sulfonamide moiety, prolonging t₁/₂ in vivo.

- LogD (pH 7.4) = 2.5 balances blood-brain barrier penetration and renal clearance. Adjustments require co-solvents (e.g., cyclodextrins) for preclinical testing .

Data Interpretation and Validation

Q. Q8. How should researchers validate conflicting cytotoxicity results between 2D cell cultures and 3D tumor spheroids?

A8:

- 3D spheroids : Higher IC₅₀ values (e.g., 12 µM vs. 5 µM in 2D) due to diffusion barriers. Use fluorescence-tagged analogs to track penetration depth.

- Hypoxia markers (e.g., HIF-1α): Correlate resistance mechanisms in spheroids via qPCR/Western blot.

- Combination therapies : Test with hypoxia-activated prodrugs (e.g., tirapazamine) to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.